molecular formula C10H11Cl2NO2 B7891902 [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7891902
M. Wt: 248.10 g/mol
InChI Key: KEEPHYKWHVPMMI-UHFFFAOYSA-N
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Description

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methylamino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid typically involves the reaction of 2,3-dichlorobenzyl chloride with methylamine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid
  • [(2,3-Dichloro-phenyl)-methyl-amino]-acetic acid
  • [(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid

Uniqueness

[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 3 positions of the benzyl group can enhance its stability and interaction with molecular targets compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-13(6-9(14)15)5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEPHYKWHVPMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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